molecular formula C12H21NO4 B066773 (+/-)-trans-N-Boc-4-methyl-pipecolinic acid CAS No. 182509-19-9

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid

Cat. No.: B066773
CAS No.: 182509-19-9
M. Wt: 243.3 g/mol
InChI Key: LTNNUMKAWAGPIS-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the pipecolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available pipecolinic acid.

    Protection of the Amino Group: The amino group of pipecolinic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N-Boc-pipecolinic acid.

    Methylation: The 4-position of the pipecolinic acid ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the methyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (+/-)-trans-N-Boc-4-methyl-pipecolinic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The methyl group at the 4-position can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pipecolinic acid: Lacks the methyl group at the 4-position.

    4-methyl-pipecolinic acid: Lacks the Boc protecting group.

    N-Boc-4-ethyl-pipecolinic acid: Contains an ethyl group instead of a methyl group at the 4-position.

Uniqueness

(+/-)-trans-N-Boc-4-methyl-pipecolinic acid is unique due to the presence of both the Boc protecting group and the methyl group at the 4-position. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560843
Record name (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123811-83-6
Record name (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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